5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

Physicochemical profiling Drug-likeness CNS drug design

This is the unsubstituted pyrrolidin-2-one core scaffold from the Xinthera PARP1 inhibitor patent family (now Gilead). Retaining the NH hydrogen bond donor (HBD=1), it is the critical starting point for SAR studies investigating HBD contribution to PARP1 catalytic domain binding free energy—before committing to N‑substituted analogs. With XLogP3 −0.4 and TPSA 71.5 Ų, it serves as a low‑logP benchmark in solubility, permeability, and plasma protein binding assays, and complies with Rule‑of‑Three guidelines for fragment‑based screening. Procure this compound to establish baseline PARP isoform selectivity profiles and anchor developability screening panels.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 1902931-72-9
Cat. No. B2913999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
CAS1902931-72-9
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C13H15N3O3/c17-12-4-3-11(15-12)13(18)16-7-10(8-16)19-9-2-1-5-14-6-9/h1-2,5-6,10-11H,3-4,7-8H2,(H,15,17)
InChIKeyMYRBVJWEGGKKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one (CAS 1902931-72-9): Structural and Physicochemical Baseline for Procurement Evaluation


5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one (CAS 1902931-72-9) is a heterocyclic small molecule (C13H15N3O3, MW 261.28 g/mol) featuring a pyrrolidin-2-one core linked via a carbonyl bridge to a 3-(pyridin-3-yloxy)-substituted azetidine ring [1]. This compound belongs to the broader azetidine-pyrrolidine chemotype claimed in PARP1 inhibitor patent families assigned to Xinthera, Inc. (acquired by Gilead Sciences in 2023) [2]. Computed physicochemical properties (XLogP3: -0.4; TPSA: 71.5 Ų; HBD: 1; HBA: 4; rotatable bonds: 3) place it within oral drug-like chemical space, though no experimental solubility, permeability, or metabolic stability data were identified in the public domain [1]. The compound is commercially available from screening compound suppliers (e.g., Life Chemicals, catalog F6360-9158) at research-grade purity [3].

Why Generic Substitution of 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one Is Not Supported by Available Evidence


The azetidine-pyrrolidine chemotype encompassing this compound is characterized by steep structure-activity relationships (SAR) wherein minor modifications to the azetidine 3-position substituent, the pyrrolidinone ring substitution pattern, and the N-aryl appendage (when present) can produce order-of-magnitude shifts in target potency and selectivity [1]. In the Xinthera PARP1 inhibitor patent family, exemplified compounds bearing different azetidine 3-substituents or pyrrolidine core arrangements display distinct selectivity profiles for PARP1 over PARP2 and other PARP isoforms—a critical differentiator for therapeutic index [1]. However, it must be explicitly stated that no direct comparative biological data for CAS 1902931-72-9 against its closest structural analogs (e.g., 1-(3-bromophenyl)-, 1-(4-chlorophenyl)-, or 1-(p-tolyl)-substituted congeners) were identified in the public domain. Any procurement decision relying on target-specific potency or selectivity claims for this specific compound would require generation of primary data.

Quantitative Differentiation Evidence for 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one (CAS 1902931-72-9): Available Data and Evidentiary Gaps


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Profiling Against Structural Analogs

The target compound exhibits a computed XLogP3 of -0.4 and TPSA of 71.5 Ų, reflecting the absence of lipophilic N-aryl substituents on the pyrrolidinone ring that are present in several close analogs [1]. In contrast, analogs such as 1-(3-bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one and 1-(4-chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one carry halogenated phenyl groups that increase computed logP by approximately 1.5-2.5 units and TPSA by 0-10 Ų (estimated from structural increment analysis; experimental logP/logD values are unavailable) . The lower lipophilicity of the target compound predicts superior aqueous solubility and reduced plasma protein binding relative to halogenated phenyl congeners, though this remains a class-level inference without experimental confirmation.

Physicochemical profiling Drug-likeness CNS drug design

Hydrogen Bond Donor/Acceptor Profile Differentiation: Implications for Target Engagement Versatility

The target compound presents exactly 1 hydrogen bond donor (HBD, the pyrrolidin-2-one NH) and 4 hydrogen bond acceptors (HBA, from carbonyl oxygens, pyridine nitrogen, and azetidine ether oxygen), yielding an HBD:HBA ratio of 1:4 [1]. This ratio is identical to the unsubstituted core but contrasts with N-arylated analogs such as 1-(p-tolyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one, where N-substitution eliminates the pyrrolidinone NH donor (HBD = 0) while preserving the same HBA count . The retention of a single HBD in the target compound may be critical for target engagement with enzymes or receptors where a specific hydrogen bond from the ligand NH to a backbone carbonyl or side chain acceptor is required for affinity, as documented in pyrrolidin-2-one-containing kinase and PARP inhibitors [2].

Medicinal chemistry Structure-based drug design Binding interactions

Rotatable Bond Count and Conformational Pre-organization: Comparison with Flexible-Linker Analogs

The target compound contains 3 rotatable bonds (the carbonyl-azetidine linkage, the pyridinyl-ether-azetidine linkage, and one degree of freedom within the azetidine ring system) [1]. This represents a moderately constrained scaffold. By comparison, analogs where the pyridine-azetidine linkage is replaced with a longer, more flexible tether (e.g., methyleneoxy or ethyleneoxy linkers) would exhibit 4-5 rotatable bonds, increasing the entropic penalty upon binding and potentially reducing binding affinity when all other interactions are held constant [2]. The direct ether linkage between pyridine and azetidine in the target compound represents a deliberately rigidified architecture that reduces conformational sampling, a design principle observed across the Xinthera PARP1 inhibitor series where constrained azetidine-pyridine geometries contribute to potency and selectivity [2].

Conformational analysis Ligand efficiency Entropic binding penalty

Recommended Research Application Scenarios for 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one Based on Available Differentiation Evidence


PARP1 Inhibitor Lead Optimization: Core Scaffold for N-Unsubstituted Pyrrolidinone SAR Exploration

Based on the Xinthera patent family claiming azetidine-pyrrolidine PARP1 inhibitors [1], this compound serves as an unsubstituted pyrrolidin-2-one core scaffold. Its retention of the NH hydrogen bond donor (HBD = 1) makes it the appropriate starting point for SAR studies investigating the role of this donor in PARP1 catalytic domain binding, before committing to N-substituted analogs where this interaction is eliminated [2]. Procurement of this compound enables systematic exploration of the HBD contribution to binding free energy.

Physicochemical Developability Screening: Low-Lipophilicity Benchmark for Azetidine-Pyrrolidine Series

With a computed XLogP3 of -0.4 and TPSA of 71.5 Ų [1], this compound sits at the hydrophilic edge of drug-like chemical space within the azetidine-pyrrolidine chemotype. It can serve as a low-logP benchmark compound in solubility, permeability (PAMPA/Caco-2), and plasma protein binding assays when profiling a series that includes more lipophilic halogenated phenyl analogs. Its inclusion in developability screening panels provides an anchor point for understanding the lipophilicity-property relationships within the series [1].

Fragment-Based Drug Discovery: Constrained Azetidine-Pyridine Core with Three-Dimensional Character

The combination of the four-membered azetidine ring (providing three-dimensionality and defined exit vectors) with the pyridin-3-yloxy substituent and the pyrrolidin-2-one carbonyl linker presents a moderately complex, conformationally constrained fragment (3 rotatable bonds) suitable for fragment-based screening [1]. The computed properties (MW = 261.28, XLogP3 = -0.4) comply with the 'rule of three' guidelines for fragment libraries, supporting its utility as a screening fragment for DNA repair targets (PARP1) or other enzymes tolerating the pyrrolidinone NH donor [1][2].

Chemical Probe Development: Selectivity Profiling Against PARP Isoforms

The Xinthera patent disclosures emphasize the importance of PARP1 selectivity over PARP2 and other PARP family members for achieving a favorable therapeutic index [1]. This compound, as an exemplar of the unsubstituted pyrrolidinone core, can be used as a reference compound in PARP isoform selectivity panels to establish baseline selectivity profiles. Its procurement supports the generation of primary selectivity data that can guide the design of second-generation analogs with improved isoform discrimination [1].

Quote Request

Request a Quote for 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.